Ethanaminium,N,N-diethyl-N-methyl-

Description

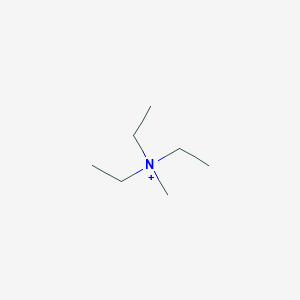

Structure

3D Structure

Properties

IUPAC Name |

triethyl(methyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N/c1-5-8(4,6-2)7-3/h5-7H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEACXNRNJAXIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10052-47-8 (chloride), 994-29-6 (iodide) | |

| Record name | Triethylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045028 | |

| Record name | N,N-diethyl-N-methylethanaminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-57-8 | |

| Record name | Triethylmethylammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-diethyl-N-methylethanaminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIETHYL-N-METHYLETHANAMINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2945YYM5JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Quaternization Reactions for Ethanaminium, N,N-diethyl-N-methyl- Derivatives

The fundamental approach to synthesizing ethanaminium, N,N-diethyl-N-methyl- and its derivatives is through quaternization reactions, which involve the formation of a quaternary ammonium (B1175870) salt from a tertiary amine.

Alkylation of Tertiary Amines

The most direct route to form the ethanaminium, N,N-diethyl-N-methyl- cation is the alkylation of a suitable tertiary amine. This reaction, often referred to as the Menshutkin reaction, involves the treatment of a tertiary amine with an alkyl halide. atamankimya.comlibretexts.org The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation.

For instance, the synthesis of N,N-diethyl-N-methylethanaminium iodide can be achieved by reacting N,N-diethylethanamine (triethylamine) with iodomethane (B122720) (methyl iodide). atamanchemicals.com The lone pair of electrons on the nitrogen atom of triethylamine (B128534) attacks the methyl group of iodomethane, displacing the iodide ion, which then becomes the counter-ion to the newly formed quaternary cation.

The reaction proceeds as follows: Et₃N + CH₃I → [Et₃N-CH₃]⁺I⁻

Similarly, other alkylating agents can be used to introduce different groups. The reaction of triethylamine with bromoethane (B45996) yields tetraethylammonium (B1195904) bromide, demonstrating the versatility of this method for producing various quaternary ammonium salts. libretexts.org This process is highly effective for creating the core structure, which can then be further modified.

Table 1: Examples of Alkylation Reactions for Quaternary Ammonium Salt Synthesis

| Starting Amine | Alkylating Agent | Product | Reference |

| N,N-diethylethanamine | Iodomethane | N,N-Diethyl-N-methylethanaminium iodide | atamanchemicals.com |

| N,N-diethylethanamine | Bromoethane | Tetraethylammonium bromide | libretexts.org |

| Primary/Secondary Amines | Alkyl Halides | Tertiary Amines / Quaternary Ammonium Salts | libretexts.org |

Reactions with Sulfonyl Chlorides and Related Reagents

Derivatives of ethanaminium, N,N-diethyl-N-methyl- featuring sulfonyl groups can be synthesized through various pathways. One approach involves reacting a tertiary amine with a sulfonyl-containing reagent. For example, the novel Brønsted acidic ionic liquid, N,N-diethyl-N-sulfoethanaminium hydrogen sulfate (B86663), has been synthesized, demonstrating the direct introduction of a sulfo group onto the tertiary amine. researchgate.net

Another strategy involves the synthesis of molecules where the ethanaminium moiety is attached to a larger structure containing a sulfonamide group. For example, N-(9-(diethylamino)-4-(N-ethylpropylsulfonamido)-5H-benzo[a]phenothiazin-5-ylidene)ethanaminium was synthesized from an N-ethyl-N-(8-(ethylamino)naphthalen-1-yl)propane-1-sulfonamide precursor. nih.gov This highlights a multi-step synthesis where the sulfonamide group is present before the final molecule containing the ethanaminium cation is assembled.

Mannich Condensation Pathways

The Mannich reaction provides an indirect but powerful route to complex derivatives. wikipedia.orgorganic-chemistry.org This three-component organic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. wikipedia.orgbyjus.com

In this context, a secondary amine like diethylamine (B46881) can be reacted with formaldehyde and an enolizable ketone. youtube.com This forms a β-amino-carbonyl compound known as a Mannich base. wikipedia.org This base, which is a tertiary amine, can then be subjected to alkylation, such as methylation with methyl iodide, to produce the final quaternary ammonium salt containing the N,N-diethyl-N-methyl-ethanaminium core. youtube.com This pathway is particularly useful for creating more complex structures where the ethanaminium group is part of a larger, functionalized molecule.

The general mechanism involves two main stages:

Formation of an iminium ion from the amine and formaldehyde. byjus.comyoutube.com

Attack of the iminium ion by the enol form of the ketone to yield the Mannich base. byjus.comyoutube.com

Derivatization Strategies and Functional Group Introduction

Once the core quaternary ammonium salt is formed, or during its synthesis, various functional groups can be introduced to create a wide range of derivatives.

Formation of Inner Salts

An inner salt, or zwitterion, can be formed when a compound contains both a cationic center and an anionic center. A specific example is N,N-Diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-ethanaminium Inner Salt. In this molecule, the ethanaminium nitrogen provides the positive charge, while a negative charge is located on the sulfonyl-amino portion of the molecule, creating a neutral compound with separated internal charges. The synthesis of such compounds involves creating a sulfonyl isocyanate intermediate which then reacts with an alcohol, followed by reaction with the tertiary amine.

Introduction of Substituted Moieties

A diverse array of functional groups can be attached to the ethanaminium, N,N-diethyl-N-methyl- backbone to modify its chemical properties.

Methoxycarbonyl and Sulfonyl: As seen in the formation of inner salts, a methoxycarbonyl group can be introduced as part of a larger functional moiety like a methoxycarbonylaminosulfonyl group. researchgate.net

Xanthone (B1684191): The xanthone scaffold, a dibenzo-γ-pyrone framework, is significant in medicinal chemistry. researchgate.netup.pt Derivatives have been synthesized by functionalizing the xanthone core with side-arms that can include or be converted to an ethanaminium group. For example, xanthone derivatives have been functionalized with piperazinyl groups, which can then be further modified to introduce a protonatable N,N-dimethylaminoethyl group, a direct precursor to a quaternized ethanaminium moiety. nih.gov

Methoxyethyl: Methoxyethyl groups can be introduced through the alkylation of triethylamine with a methoxyethyl-containing halide. This demonstrates the direct incorporation of an ether linkage into the structure.

Phenylthio: The phenylthio moiety can be incorporated into related structures. For example, N-[(phenylthio)-methyl]carbazole can be synthesized by alkylating carbazole (B46965) with [(chloromethyl)thio]benzene. researchgate.net This indicates that a diethylaminoethylthio group could be similarly attached to a phenyl ring, creating a precursor for quaternization. The compound Ethanaminium, N,N-diethyl-N-methyl-2-[[4-[4-(phenylthio)phenyl]-2-thiazolyl]amino]oxo-, iodide, is a known derivative, illustrating the successful incorporation of this moiety. lookchem.com

Propenyl: A propenyl-related group can be introduced, as seen in the derivative Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate. gazette.gc.ca This compound is a polymer component, indicating its use in materials science. The synthesis involves the reaction of a tertiary amine with an appropriate ester containing the propenyl group, such as 2-((diethylamino)ethyl) methacrylate (B99206), which is then quaternized with a methylating agent.

Table 2: Examples of Introduced Functional Moieties

| Moiety | Example Compound Name | Reference |

| Methoxycarbonyl/Sulfonyl | N,N-Diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-ethanaminium Inner Salt | researchgate.net |

| Xanthone | 3,6-bis-functionalized Xanthone with ethanaminium precursors | nih.gov |

| Phenylthio | Ethanaminium, N,N-diethyl-N-methyl-2-[[4-[4-(phenylthio)phenyl]-2-thiazolyl]amino]oxo-, iodide | lookchem.com |

| Propenyl (Methacryloyloxy) | Ethanaminium, N,N-diethyl-N-methyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate | gazette.gc.ca |

Polymerization Reactions Involving Ethanaminium, N,N-diethyl-N-methyl- Monomers

The polymerization of monomers containing the ethanaminium, N,N-diethyl-N-methyl- moiety, or structurally similar quaternary ammonium salts, is a key area of research for creating cationic polyelectrolytes. ontosight.ai These polymers possess unique properties making them suitable for a range of applications. ontosight.ai A common strategy involves the polymerization of vinyl-functionalized quaternary ammonium monomers.

One such monomer is N,N-Diethyl-N-methyl-2-((1-oxo-2-propen-1-yl)oxy)ethanaminium. Polymers can be synthesized by copolymerizing this monomer, often with its methyl sulfate salt, with other monomers like 2-propenamide (acrylamide). ontosight.aiguidechem.com This process typically involves free radical polymerization to yield a cationic polyelectrolyte. ontosight.ai The resulting polymer, Ethanaminium, N,N-diethyl-N-methyl-2-((1-oxo-2-propen-1-yl)oxy)-, methyl sulfate (1:1), polymer with 2-propenamide, integrates the cationic ethanaminium groups into a polyacrylamide backbone. ontosight.ai

A widely studied analogous class of monomers are vinylbenzyl quaternary ammonium salts. For instance, a series of trialkyl(4-vinylbenzyl)ammonium chlorides have been synthesized and subsequently polymerized. rsc.orgresearchgate.net The synthesis involves the reaction of 4-vinylbenzyl chloride with a corresponding trialkylamine. rsc.orgresearchgate.net These monomers can then be polymerized via controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to produce well-defined polymers. rsc.orgbeilstein-journals.orgnih.gov

RAFT polymerization offers excellent control over the molecular weight and dispersity of the resulting polymers. beilstein-journals.orgrsc.org The process utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of block copolymers and other complex architectures. beilstein-journals.orgrsc.org For example, cationic poly[(ar-vinylbenzyl)trimethylammonium chloride)] [poly(VBTAC)] brushes have been synthesized using RAFT, demonstrating the utility of this method for creating functional polymer surfaces. nih.gov

Interactive Table 1: RAFT Polymerization of Vinylbenzyl Ammonium Monomers

| Monomer | CTA | Initiator | Solvent | Conditions | Polymer Properties | Reference |

|---|---|---|---|---|---|---|

| Tributyl(4-vinylbenzyl)ammonium chloride | 2-Cyano-2-propylbenzodithioate (CPDB) | AIBN | DMF | 100°C, 23 hours | Well-defined polymer | rsc.org |

| ar-Vinylbenzyltrimethylammonium chloride (VBTAC) | 4-Cyanopentanoic acid dithiobenzoate (CPAD) | Free CPAD addition required | - | RAFT-mediated polymerization from surface | Controlled polymer brushes for DNA immobilization | nih.gov |

| 4-Vinylbenzyl chloride (VBC) | Phenyl- dithioacetate (PABTC) | AIBN | - | - | Poor control with thermal autoinitiation, improved with AIBN | beilstein-journals.org |

The ability to polymerize these monomers allows for the creation of materials with tailored properties. The cationic nature imparted by the ethanaminium or analogous ammonium groups is crucial for applications such as gene delivery, water treatment, and as antimicrobial agents. ontosight.aiontosight.ai

Advanced Synthetic Approaches and Green Chemistry Principles

In line with the growing emphasis on sustainable chemistry, recent research has focused on developing advanced synthetic methods for quaternary ammonium salts (QAS) like Ethanaminium, N,N-diethyl-N-methyl-, that adhere to green chemistry principles. tandfonline.combiomedres.usnih.gov This includes the use of solvent-free conditions and the development of reusable synthetic protocols.

Solvent-Free Synthesis Conditions

Solvent-free synthesis offers significant environmental benefits by eliminating solvent waste, reducing energy consumption, and often leading to cleaner reactions with easier work-up. nih.govmdpi.comresearchgate.net Several solvent-free methods have been reported for the synthesis of QAS, which are applicable to the preparation of Ethanaminium, N,N-diethyl-N-methyl-.

Mechanochemistry, which involves inducing reactions by grinding solid reactants together, is a prominent solvent-free technique. nih.govresearchgate.netresearchgate.net One reported method involves the manual grinding of N-heteroarenes with alkenes using iodine as an oxidant to produce QAS with complete atom economy. nih.govresearchgate.net This approach is noted for being energy-saving and producing high-value chemicals. nih.gov Another mechanochemical approach uses potassium permanganate (B83412) (KMnO4) to oxidize quaternary ammonium bromides, yielding the corresponding tribromides in a solvent-free, environmentally friendly process. tandfonline.com This method is highlighted by its high purity, excellent yields, and short reaction times. tandfonline.com

Other solvent-free syntheses have been developed for specific QAS. For example, a series of benzothiazolium iodide salts were prepared in good yields by heating the reactants together without any solvent. researchgate.net Similarly, bis(2-hydroxyethyl)dimethylammonium salts have been synthesized via a solvent-free procedure, yielding a solid product that is simply washed to remove unreacted starting materials. mdpi.comresearchgate.net These examples demonstrate the broad potential of solvent-free conditions for the clean synthesis of a wide variety of quaternary ammonium compounds.

Interactive Table 2: Comparison of Solvent-Free Synthesis Methods for Quaternary Ammonium Salts (QAS)

| Method | Reagents/Conditions | Advantages | Target QAS | Reference |

|---|---|---|---|---|

| Mechanochemistry (Iodine-mediated) | Alkenes, N-heteroarenes, Iodine, Manual grinding | Energy-saving, complete atom economy, clean production | General QAS | nih.gov |

| Mechanochemistry (KMnO₄-mediated) | Quaternary ammonium bromide, KMnO₄, KBr, H₂SO₄ on silica (B1680970) gel, Grinding | Environmentally friendly, high purity, excellent yield, short reaction time | Quaternary ammonium tribromides | tandfonline.com |

| Thermal (Solventless) | Benzothiazole, Alkyl iodide, Heating (RT - 80°C) | Good yields, simple procedure | Benzothiazolium salts | researchgate.net |

| Solvent-Free Reaction | N,N-Dimethylethanolamine, 2-Chloroethanol, Inert atmosphere | High yield (92%), clean product | bis(2-hydroxyethyl)dimethylammonium chloride | mdpi.comresearchgate.net |

| Ionic Liquid Catalyst | Dimedone, Arylaldehydes, 6-amino-1,3-dimethyluracil (B104193), [Et₃N–SO₃H][Cl] | High yields, short reaction times, green protocol | Pyrimido[4,5-b]quinolines | researchgate.net |

Development of Reusable Synthetic Protocols

The development of reusable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. youtube.comrsc.org For the synthesis of Ethanaminium, N,N-diethyl-N-methyl- and other QAS, which are often used as phase-transfer catalysts themselves, the focus has been on creating heterogeneous or easily separable catalytic systems. biomedres.usyoutube.com

One major approach is the immobilization of the catalyst on a solid support. biomedres.usresearchgate.net Supported phase-transfer catalysts can be easily recovered by filtration after the reaction and reused multiple times with minimal loss of activity. biomedres.us Common supports include silica gel and polymers like polystyrene. biomedres.us For instance, a silica-bound 1-methyl-1H-imidazol-3-ium bromide has been shown to be an effective and recyclable phase-transfer catalyst for nucleophilic substitution reactions in aqueous media. Similarly, polyethylene (B3416737) glycol (PEG) immobilized on silica gel or as part of a polymer-supported quaternary ammonium salt has demonstrated high activity and reusability. researchgate.netajgreenchem.com

Another innovative strategy involves the use of "fluorous" catalysts. acs.org These are catalysts tagged with a perfluoroalkyl chain, which allows them to be selectively extracted from the reaction mixture using a fluorous solvent. acs.org This method has been successfully applied to the design of a recyclable chiral phase-transfer catalyst for the asymmetric synthesis of α-amino acids. acs.org

Interactive Table 3: Examples of Reusable Catalyst Systems for Quaternary Ammonium Salt Related Syntheses

| Catalyst System | Support/Tag | Reaction Type | Reusability | Advantages | Reference |

|---|---|---|---|---|---|

| Silica-bound Imidazolium Bromide | Silica Gel | Nucleophilic substitution | Reusable several times with no loss of efficiency | Easy work-up, good yields, operates in water | |

| Polyethylene glycol-bis(N-methylimidazolium) dihydroxide | Polyethylene glycol (polymer support) | One-pot three-component condensation | Reusable without significant decrease in activity | Green, efficient, operates in water at room temp. | ajgreenchem.com |

| Fluorous Chiral Quaternary Ammonium Salt | Fluorous tag (perfluoroalkyl chain) | Asymmetric alkylation | Recoverable by fluorous solvent extraction | Enables asymmetric synthesis with catalyst recycling | acs.org |

| Cobalt Nanoparticles on N-doped Carbon | N-doped Carbon | α-alkylation of nitriles with alcohols | Recyclable catalyst | General and selective, good to excellent yields | rsc.org |

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Mechanisms in Catalytic Cycles

The ethanaminium, N,N-diethyl-N-methyl- cation is a structural component of certain functionalized ionic liquids that act as catalysts in organic synthesis. A notable example is N,N-diethyl-N-sulfoethanaminium chloride ([Et3N–SO3H][Cl]), which serves as an efficient Brønsted acidic ionic liquid catalyst. researchgate.netresearchgate.net This catalyst has been effectively used in solvent-free, one-pot multicomponent reactions for synthesizing heterocyclic compounds like pyrimido[4,5-b]quinolines. researchgate.netnih.gov

The catalytic cycle is initiated by the acidic proton of the [Et3N–SO3H]+ cation. A plausible mechanism for the synthesis of pyrimido[4,5-b]quinolines involves the following steps:

The catalyst's acidic proton activates an aldehyde by protonating its carbonyl oxygen.

This activation enhances the aldehyde's electrophilicity, facilitating a Knoevenagel condensation with a C-H acidic compound like dimedone.

The resulting intermediate then undergoes a Michael addition with an amine, such as 6-amino-1,3-dimethyluracil (B104193).

Subsequent intramolecular cyclization and dehydration yield the final pyrimido[4,5-b]quinoline product.

Role of Ethanaminium, N,N-diethyl-N-methyl- Cation in Specific Organic Reactions

The ethanaminium, N,N-diethyl-N-methyl- cation is central to the reactivity and properties of its corresponding salts in various organic reactions.

The formation of ethanaminium, N,N-diethyl-N-methyl- salts is often achieved through nucleophilic substitution. For instance, the synthesis of 2-chloro-N,N-diethyl-N-methylethanaminium iodide involves the reaction of 2-chloro-N,N-diethylethanamine with iodomethane (B122720). In this SN2 reaction, the nitrogen atom of the tertiary amine acts as the nucleophile, attacking the electrophilic methyl group of iodomethane and displacing the iodide ion to form the quaternary ammonium (B1175870) cation. nih.gov

Similarly, the hydroxide (B78521) salt, N,N-diethyl-N-methylethanaminium hydroxide, can be synthesized by reacting triethylamine (B128534) with methyl iodide, followed by treatment to exchange the anion. The resulting salt can then participate in further nucleophilic substitution reactions where the hydroxide ion itself acts as the nucleophile.

The table below summarizes a key synthesis reaction.

| Reactants | Product | Reaction Type | Reference |

|---|---|---|---|

| 2-chloro-N,N-diethylethanamine + Iodomethane | 2-Chloro-N,N-diethyl-N-methylethanaminium iodide | SN2 Nucleophilic Substitution | nih.gov |

Quaternary ammonium salts, including those with the ethanaminium, N,N-diethyl-N-methyl- cation, primarily undergo thermal decomposition through two main pathways: the Hofmann elimination and nucleophilic substitution (a reverse Menschutkin reaction). scispace.comresearchgate.net

Hofmann Elimination (E2) : This pathway occurs if one of the alkyl groups on the nitrogen has a beta-hydrogen. The hydroxide anion acts as a base, abstracting a proton and leading to the formation of an alkene, a tertiary amine, and water.

Nucleophilic Substitution (SN2) : In this mechanism, the counter-anion acts as a nucleophile, attacking one of the alpha-carbons of the alkyl groups attached to the nitrogen. This results in the formation of a tertiary amine and an alkyl-anion product. The prevalence of this pathway increases with more nucleophilic anions (e.g., iodide) and less sterically hindered alkyl groups. nih.govresearchgate.net

The thermal stability and decomposition products are highly dependent on the counter-anion. For example, pyrolysis of salts with halide anions often favors the SN2 pathway. lehigh.edu While specific product analysis for the decomposition of simple ethanaminium, N,N-diethyl-N-methyl- salts is not extensively detailed in the available literature, related, more complex structures have been studied, indicating that the quaternary ammonium core can be resistant to hydrolysis and biodegradation under certain conditions. cswab.orgoecd.orgindustrialchemicals.gov.au

As an ionic species, the ethanaminium, N,N-diethyl-N-methyl- cation inherently exists in a complex with a counter-anion. The nature of this anion significantly influences the physicochemical properties of the resulting salt. bohrium.com For example, comparing chloride and iodide salts of similar quaternary ammonium compounds reveals that the chloride salt tends to have higher solubility in polar solvents, whereas the iodide salt often exhibits a higher melting point due to the formation of a more stable crystal lattice.

The structure of these ion pairs and their interactions in the solid state can be complex. In related ammonium compounds, intermolecular forces such as hydrogen bonds between the cation and anion have been observed to play a crucial role in the crystal packing. researchgate.net The choice of anion affects not only physical properties but also chemical reactivity, such as the catalytic behavior of functionalized ionic liquids. bohrium.com

The table below illustrates the effect of the anion on the properties of related quaternary ammonium salts.

| Property | Chloride Anion | Iodide Anion | Reference |

|---|---|---|---|

| Solubility in Polar Solvents | Higher | Lower | |

| Melting Point / Lattice Stability | Lower | Higher |

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanistic details of reactions involving complex organic cations like ethanaminium, N,N-diethyl-N-methyl-. researchgate.netresearchgate.net Such studies provide insight into molecular structures, reaction energetics, and the geometry of transition states.

For reactions involving quaternary ammonium salts, computational methods can be used to:

Analyze Reaction Mechanisms : By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. This is applied to elucidate mechanisms like nucleophilic substitution or elimination. researchgate.net

Investigate Structural Properties : DFT calculations can determine optimized molecular geometries and analyze the nature of intermolecular interactions, such as the hydrogen bonding between the cation and anion in an ion pair. researchgate.net

Predict Reactivity : Analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential can help predict the reactive sites of the cation and how it will interact with other species.

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural confirmation of the N,N-diethyl-N-methylethanaminium cation. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum of a derivative, 2-Chloro-N,N-diethyl-N-methylethanaminium iodide, distinct signals correspond to the different proton environments within the cation. semanticscholar.org The methyl group attached directly to the nitrogen atom appears as a singlet, while the ethyl groups show a characteristic triplet for the terminal methyl protons and a quartet for the methylene (B1212753) protons adjacent to the nitrogen. semanticscholar.org This splitting pattern arises from the spin-spin coupling between neighboring, non-equivalent protons. Further complexity is seen in the signals for the ethanaminium backbone protons. semanticscholar.org

Table 1: NMR Spectroscopic Data for 2-Chloro-N,N-diethyl-N-methylethanaminium iodide in DMSO-d₆ semanticscholar.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 1.23 | Triplet | 7.2 | -CH₃ (of ethyl groups) |

| ¹H | 3.09 | Singlet | - | -N⁺-CH₃ |

| ¹H | 3.46 | Quartet | 7.2 | -N⁺-CH₂- (of ethyl groups) |

| ¹H | 3.71 | Triplet | 7.1 | -N⁺-CH₂- (of chloroethyl) |

| ¹H | 4.10 | Triplet | 7.1 | -CH₂-Cl |

| ¹³C | 7.6 | - | - | -CH₃ (of ethyl groups) |

| ¹³C | 35.9 | - | - | -CH₂-Cl |

| ¹³C | 46.9 | - | - | -N⁺-CH₃ |

| ¹³C | 56.1 | - | - | -N⁺-CH₂- (of ethyl groups) |

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. These methods are used to confirm the presence of specific structural motifs in N,N-diethyl-N-methylethanaminium salts.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. In the case of 2-Chloro-N,N-diethyl-N-methylethanaminium iodide, characteristic IR absorption bands are observed for C-H stretching and bending modes of the methyl and ethyl groups. semanticscholar.org Key peaks include those around 2983 cm⁻¹, 2953 cm⁻¹, and 2878 cm⁻¹, which are typical for alkyl C-H stretching vibrations. semanticscholar.org

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, offers complementary information. In studies of materials incorporating the N,N-diethyl-N-methylethanaminium (TEMA) cation, such as (TEMA)PbBr₃, Raman spectroscopy has been used to probe the local structural dynamics. rsc.org Peaks at lower wavenumbers (15–100 cm⁻¹) are attributed to the bending of inorganic lattice bonds (e.g., Br–Pb–Br), while peaks at higher wavenumbers (100–180 cm⁻¹) correspond to the stretching of these bonds. rsc.org This demonstrates how vibrational spectroscopy can elucidate not only the structure of the organic cation but also its interactions within a larger crystal lattice. rsc.org

Table 2: Selected IR Absorption Bands for 2-Chloro-N,N-diethyl-N-methylethanaminium iodide semanticscholar.org

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2983 | C-H Stretch |

| 2953 | C-H Stretch |

| 2878 | C-H Stretch |

| 1451 | C-H Bend |

| 1010 | C-N Stretch |

| 805 | C-Cl Stretch |

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the identity and assessing the purity of compounds by providing a precise molecular weight of the target ion.

For salts of Ethanaminium, N,N-diethyl-N-methyl-, electrospray ionization (ESI) is a commonly used technique. ESI is a soft ionization method that allows the intact cation to be transferred into the gas phase for analysis. In the characterization of 2-Chloro-N,N-diethyl-N-methylethanaminium iodide, ESI-MS analysis showed a peak at an m/z of 150.2. semanticscholar.org This value corresponds to the mass of the [C₈H₁₉ClN]⁺ cation, directly confirming its elemental composition and molecular structure. semanticscholar.org Similarly, the cation of N-(2-Chloroethyl)-N,N-diethylpropan-1-aminium iodide was identified by an ESI-MS peak at m/z 178.2. semanticscholar.org This precise mass determination is crucial for verifying the successful synthesis of the target compound and distinguishing it from potential byproducts.

Table 3: ESI-MS Data for N,N-diethyl-N-methylethanaminium Derivatives semanticscholar.org

| Compound | Ion | Calculated m/z | Observed m/z |

|---|---|---|---|

| 2-Chloro-N,N-diethyl-N-methylethanaminium iodide | [C₈H₁₉ClN]⁺ | 150.12 | 150.2 |

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid state. This technique provides precise bond lengths, bond angles, and details about the crystal packing and intermolecular interactions.

Furthermore, experimental crystal structure determination has been reported for N,N-diethyl-N-methylethanaminium bromide, indicating that the precise solid-state structure of this simple salt is known. rsc.org Powder X-ray diffraction (PXRD) is also frequently used to confirm the phase purity of a bulk crystalline sample by comparing the experimental diffraction pattern to one simulated from single-crystal data. mdpi.com

Table 4: Crystallographic Data for (TEMA)PbBr₃ rsc.org

| Parameter | Value |

|---|---|

| Compound | (TEMA)PbBr₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Description | 1D hexagonal ABX₃ perovskite structure |

Advanced Spectroscopic Methods (e.g., X-ray Photoelectron Spectroscopy for ion dynamics)

Beyond the standard characterization techniques, advanced methods like X-ray Photoelectron Spectroscopy (XPS) and Inelastic Neutron Scattering (INS) offer deeper insights into the electronic structure and dynamic behavior of materials.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on elemental composition and chemical bonding environments. nih.govfrontiersin.org While specific XPS studies on Ethanaminium, N,N-diethyl-N-methyl- are not prominent, the technique is widely applied to study ionic materials. nih.gov XPS could be used to investigate the surface of materials containing the N,N-diethyl-N-methylethanaminium cation, providing data on the elemental composition and the chemical state of the nitrogen atom within the quaternary ammonium (B1175870) group. This would be particularly useful for studying the interfaces in devices or the degradation of ionomer-containing samples. nih.gov

Inelastic Neutron Scattering (INS) is another powerful technique used to probe the vibrational and dynamic properties of materials. rsc.org INS is particularly sensitive to the motions of hydrogen atoms, making it ideal for studying the torsional modes of methyl (-CH₃) and ethyl (-CH₂CH₃) groups. rsc.org A study on tetraalkylammonium salts used INS, in conjunction with Density Functional Theory (DFT) calculations, to analyze the vibrational modes of the cations, with a focus on methyl torsions. rsc.org Such an approach could be applied to N,N-diethyl-N-methylethanaminium salts to understand the rotational dynamics of the alkyl groups and how these motions are influenced by the crystalline environment and interactions with the counter-ion. rsc.org

Applications in Catalysis Research

Brønsted Acidic Ionic Liquid Catalysts Incorporating Ethanaminium, N,N-diethyl-N-methyl- Moieties

Ionic liquids (ILs) containing the Ethanaminium, N,N-diethyl-N-methyl- cation, functionalized with a sulfonic acid group (-SO3H), have been successfully employed as Brønsted acidic catalysts. These task-specific ILs, such as N,N-diethyl-N-sulfoethanaminium chloride ([Et3N-SO3H]Cl) and N,N-diethyl-N-sulfoethanaminium hydrogen sulfate (B86663) {[Et3N-SO3H]HSO4}, offer several advantages in organic synthesis, including high catalytic activity, operational simplicity, and recyclability, often under solvent-free conditions. acs.orgacs.orgresearchgate.net

Multicomponent Reactions (MCRs)

Brønsted acidic ionic liquids (BAILs) based on the N,N-diethyl-N-sulfoethanaminium cation have proven to be highly effective catalysts for various multicomponent reactions (MCRs). acs.orgacs.org MCRs are of great interest in organic synthesis as they allow for the construction of complex molecules from three or more starting materials in a single step, adhering to the principles of green chemistry by improving atom economy and reducing waste. The use of these ILs as catalysts in MCRs often leads to high yields, short reaction times, and straightforward product isolation. acs.orgacs.org

Specific Catalytic Transformations

The utility of N,N-diethyl-N-sulfoethanaminium-based BAILs has been demonstrated in a range of specific catalytic transformations for the synthesis of biologically and pharmaceutically important heterocyclic compounds.

Biginelli Reaction: The one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs, known as the Biginelli reaction, is efficiently catalyzed by N,N-diethyl-N-sulfoethanaminium hydrogen sulfate {[Et3N-SO3H]HSO4}. acs.orgresearchgate.net This reaction, involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea, proceeds with high efficiency under solvent-free conditions. researchgate.net Similarly, N,N-diethyl-N-sulfoethanaminium chloride ([Et3N–SO3H]Cl) has been used as a green and homogeneous catalyst for the same transformation, affording good to excellent yields. acs.org

Hantzsch Reaction: While direct catalysis by an ethanaminium derivative was not extensively detailed in the searched literature, related sulfonic acid-functionalized ionic liquids are known to be effective catalysts for the Hantzsch synthesis of dihydropyridines. organic-chemistry.orgmdpi.comchem-station.com This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.org

α,α′-bis(arylidene)cycloalkanones: The synthesis of α,α′-bis(arylidene)cycloalkanones has been successfully achieved using N,N-diethyl-N-sulfoethanaminium hydrogen sulfate {[Et3N-SO3H]HSO4} as a novel and highly efficient catalyst. acs.org This transformation involves the condensation of cycloalkanones with aromatic aldehydes.

Pyrimido[4,5-b]quinolines: N,N-diethyl-N-sulfoethanaminium chloride ([Et3N–SO3H][Cl]) has been utilized as a highly efficient and green catalyst for the one-pot, three-component synthesis of pyrimido[4,5-b]quinolines. researchgate.net These compounds are formed from the reaction of dimedone, arylaldehydes, and 6-amino-1,3-dimethyluracil (B104193) under solvent-free conditions, resulting in high yields and short reaction times. researchgate.net

2-amino-4H-chromenes: The acidic ionic liquid N,N-diethyl-N-sulfoethanaminium hydrogen sulfate {[Et3N-SO3H]HSO4} has been employed to promote the synthesis of 2-amino-4H-chromenes. researchgate.net This is achieved through the condensation of arylaldehydes, malononitrile, and 1-naphthol (B170400) under solvent-free conditions, yielding the products in excellent yields (94-98%) within short reaction times (8-30 minutes). researchgate.net

Table 1: Catalytic Performance of N,N-diethyl-N-sulfoethanaminium-based Ionic Liquids in Multicomponent Reactions

| Catalytic Transformation | Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Biginelli Reaction | [Et3N–SO3H]Cl | Solvent-free | Good to Excellent | acs.org |

| Biginelli Reaction | {[Et3N-SO3H]HSO4} | Solvent-free | High | acs.orgresearchgate.net |

| Pyrimido[4,5-b]quinolines | [Et3N–SO3H][Cl] | Solvent-free | High | researchgate.net |

| 2-amino-4H-chromenes | {[Et3N-SO3H]HSO4} | Solvent-free, 8-30 min | 94-98 | researchgate.net |

| α,α′-bis(arylidene)cycloalkanones | {[Et3N-SO3H]HSO4} | Not specified | Not specified | acs.org |

Phase Transfer Catalysis

Quaternary ammonium salts, including those with the Ethanaminium, N,N-diethyl-N-methyl- cation, are well-known phase transfer catalysts (PTCs). cymitquimica.comcrdeepjournal.orgmdpi.comijirset.com PTCs facilitate the transfer of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction takes place. ijirset.com This is particularly useful for reactions between water-soluble inorganic reagents and organic substrates that are insoluble in water. The organic-soluble quaternary ammonium cation forms an ion pair with the inorganic anion, which can then be transferred into the organic phase to react with the substrate.

Ethanaminium, N,N-diethyl-N-methyl- chloride and its iodide and tetrafluoroborate (B81430) salts are examples of such catalysts. cymitquimica.comontosight.ai They are employed in various nucleophilic substitution and alkylation reactions. crdeepjournal.orgmdpi.comalfachemic.com For instance, the alkylation of active methylene (B1212753) compounds is a common application of PTCs. mdpi.com While the general utility of this class of compounds in phase transfer catalysis is established, specific and detailed research findings on the catalytic performance of Ethanaminium, N,N-diethyl-N-methyl- in particular reactions were limited in the searched literature.

Enzymatic Catalysis Systems

The application of ionic liquids in enzymatic catalysis is a growing field of research, as ILs can provide a suitable non-aqueous environment for enzymes, sometimes leading to enhanced activity, stability, and selectivity. nih.govrsc.orgmdpi.comnih.govresearchgate.netnih.govnih.govresearchgate.net The properties of the IL, determined by both the cation and the anion, play a crucial role in its interaction with the enzyme. rsc.orgnih.gov

Direct research on the application of Ethanaminium, N,N-diethyl-N-methyl- based ionic liquids in enzymatic catalysis is limited in the available literature. However, a study on a structurally related ionic liquid, N-ethyl-N-((2-methoxyethoxy)methyl)-N-methylethanaminium bis(trifluoromethanesulfonyl)amide ([N221MEM][NTf2]), investigated its use as a solvent for lipase-catalyzed transesterification of secondary alcohols. researchgate.net The results indicated that the ammonium-based ionic liquid influenced the lipase (B570770) reactivity, suggesting that the cation structure is an important factor. researchgate.net Another related compound, N,N-diethyl-N-(2-methoxyethyl)-N-methylammonium alanine (B10760859) ([N(221ME)][Ala]), was found to be a good solvent for cellulose (B213188), converting its crystalline structure to a form that is more easily digested by cellulases. researchgate.net These findings suggest that with appropriate functionalization, ethanaminium-based ionic liquids could be tailored for specific biocatalytic applications.

Role in Electrocatalysis and Ion Dynamics in Ionic Liquid Devices

Ionic liquids containing the Ethanaminium, N,N-diethyl-N-methyl- cation are of interest for applications in electrochemical devices, such as batteries and capacitors, due to their potential as electrolytes. frontiersin.org The ion dynamics within these ionic liquids are critical to their performance, influencing properties like ionic conductivity.

Molecular dynamics simulations of N,N-diethyl-N-methylammonium triflate (dema:Tfl) have provided insights into its structure and transport properties. frontiersin.org These studies show that the [dema]+ cations diffuse slightly faster than the triflate anions, and their mobility increases with temperature, leading to higher ionic conductivity. frontiersin.org The simulations also revealed the presence of long-lived contact ion pairs. frontiersin.org The addition of water was found to weaken the association between the cation and anion by replacing the counterions in the coordination shell. frontiersin.org This leads to enhanced translational and rotational motions of the ions and, consequently, higher ionic conductivity. frontiersin.org

A comparative study of N-trimethyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide (N111(2O1)-TFSI) and N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide (N122(2O1)-TFSI) highlighted the significant impact of seemingly small changes in the cation structure on the physical properties of the ionic liquid. frontiersin.org While both have similar decomposition temperatures and ionic conductivities at 50°C, they exhibit different thermal behaviors, with the former crystallizing upon cooling and the latter forming a glass. frontiersin.org These differences in physical properties, stemming from variations in intermolecular interactions and conformational disorder, are crucial for the design of ionic liquids for specific electrochemical applications. frontiersin.org

Research in Advanced Materials Science and Engineering

Optical and Luminescent Properties Research

The optical and luminescent characteristics of molecules containing the Ethanaminium, N,N-diethyl-N-methyl- moiety are a subject of significant research interest, particularly in the development of advanced materials. The specific structure of the cation influences the photophysical behavior of the resulting compounds, leading to applications in areas such as light-emitting devices and sensors.

Recent studies have explored the impact of incorporating the N,N-diethyl-N-methylethanaminium (TEMA) cation into organic-inorganic hybrid materials. rsc.org For instance, the introduction of halogen-halogen interactions in lead-bromide-based hybrids incorporating TEMA has been shown to be a successful strategy for regulating their optical response. This structural modification induces a distortion in the inorganic framework, which facilitates the formation of self-trapped excitons (STEs), leading to distinct broadband emissions. rsc.org

In one study, two derivatives, (TECA)PbBr3 and (TEBA)PbBr3, were synthesized by introducing halogen-halogen interactions to (TEMA)PbBr3. Both compounds exhibited broad orange-red light emission centered at approximately 665 nm at room temperature. rsc.org The photoluminescence quantum yield (PLQY) for the powder samples was measured to be 2.78% and 2.38%, respectively. rsc.org The mechanism is attributed to strong electron-phonon coupling within the deformable crystal lattice, a phenomenon that has been observed in other low-dimensional organic-inorganic metal halides. rsc.org

Interactive Data Table: Photoluminescent Properties of TEMA-related Hybrid Compounds

| Compound | Emission Peak (nm) | Full Width at Half Maximum (FWHM) (nm) | Photoluminescence Quantum Yield (PLQY) (%) |

| (TECA)PbBr3 | ~665 | ~205 | 2.78 |

| (TEBA)PbBr3 | ~665 | ~205 | 2.38 |

Data sourced from structural and photoluminescence studies of organic-inorganic hybrid single crystals. rsc.org

Fluorescence Detection Mechanisms

The inherent fluorescent properties of certain molecules containing the Ethanaminium, N,N-diethyl-N-methyl- group are leveraged in the development of sensors and labeling agents. The mechanism of detection often relies on changes in the fluorescence signal—such as quenching or enhancement—upon interaction with a specific analyte. researchgate.net

A notable example is the design of a fluorescent sensor for the pesticide fenamiphos. This sensor incorporates a xanthene moiety linked to a pyrimidine (B1678525) group, with an N-ethylethanaminium cation as part of its structure. researchgate.net In the absence of the analyte, the compound exhibits a characteristic fluorescence. Upon binding with fenamiphos, the sensor undergoes a distinct visual color change and, critically, a quenching of its fluorescence. researchgate.net This high selectivity and sensitivity allow for the detection of the pesticide in various samples, including living cells. researchgate.net

The general principle of fluorescence detection involves three key steps:

Derivatization: The target molecule (analyte) reacts with a reagent containing a fluorescent tag. justia.com

Separation: The resulting fluorescent derivatives are separated, often using chromatographic techniques. justia.com

Detection: The separated derivatives are detected based on their fluorescent signal. justia.com

Fluorescent labeling is a cornerstone of modern bioanalysis, enhancing both the sensitivity and selectivity of detection for biomolecules like glycans and amino acids. justia.com The combination of liquid chromatography, mass spectrometry, and fluorescence detection provides a powerful platform for comprehensive analysis. justia.com The design of tagging reagents is crucial; ideal tags react quickly and provide strong signals for both fluorescence and mass spectrometry, although this combination can be challenging to achieve. justia.com

Photodynamic Therapy (PDT) Research (mechanisms)

Photodynamic therapy is a therapeutic modality that uses a combination of a photosensitizer (a non-toxic dye), light of a specific wavelength, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can destroy diseased cells, including cancer cells and microbes. researchgate.netnih.gov The mechanism is broadly categorized into two pathways that can occur after the photosensitizer absorbs a photon and transitions to an excited triplet state. researchgate.netnih.gov

Type I Mechanism: The excited photosensitizer reacts directly with a substrate (like a biomolecule) via electron transfer, producing radical ions which then react with oxygen to form ROS (e.g., superoxide, hydroxyl radicals). nih.gov

Type II Mechanism: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). researchgate.netnih.gov

Derivatives containing the Ethanaminium, N,N-diethyl-N-methyl- group have been explored within larger molecular frameworks for their potential as photosensitizers. For instance, a complex boron-difluoride chelate containing a diethyl(methyl)-ammonio functional group has been identified as a photosensitizer for potential use in antifungal PDT. researchgate.net

Research into benzo[a]phenoxazinium derivatives for anticancer PDT provides further insight into the mechanisms. semanticscholar.org These compounds, which can be structurally related to molecules incorporating ethanaminium moieties, act as photosensitizers that absorb red light. Upon photoactivation, they become potent generators of ROS, leading to robust toxicity against cancer cells. semanticscholar.org The production of ROS by these photosensitizers has been confirmed using methods like the 1,3-diphenylisobenzofuran (B146845) (DPBF) assay, which measures the quenching of DPBF fluorescence as it reacts with ROS. semanticscholar.org Studies have shown that some of these photosensitizers exhibit significant phototoxicity against cancer cell lines while remaining relatively non-toxic in the dark, highlighting the targeted nature of PDT. semanticscholar.org

Interactive Data Table: Photosensitizer Activity in PDT Research

| Photosensitizer | Target Cell Line | Effect | Mechanism |

| Benzo[a]phenoxazinium Derivative (PS4) | 4T1 (Murine Breast Adenocarcinoma) | High phototoxicity upon irradiation | ROS Generation |

| Benzo[a]phenoxazinium Derivative (PS5) | 4T1 (Murine Breast Adenocarcinoma) | Selective phototoxicity vs. non-cancerous cells | ROS Generation |

| BF2 Chelate with (diethyl(methyl)-ammonio) group | Fungi | Antifungal activity | ROS/Singlet Oxygen Formation |

Data compiled from studies on benzo[a]phenoxazinium photosensitizers and antifungal PDT platforms. researchgate.netsemanticscholar.org

Interfacial Phenomena and Adhesion Studies (e.g., polymer-metal interfaces)

The behavior of molecules at interfaces is critical in materials science, governing properties from adhesion to biocompatibility. Compounds and polymers containing the Ethanaminium, N,N-diethyl-N-methyl- moiety are studied for their role in mediating interfacial interactions, particularly in polymer systems.

The interaction between fluorescent dyes and polymer surfaces is a key area of research. A study on Rhodamine 6G (a xanthene dye with a structure related to some ethanaminium-containing fluorophores) on a poly(vinylidene fluoride) (PVDF) surface revealed the profound influence of the interface on the dye's photophysics. researchgate.net The study noted that interactions at the dye/polymer and polymer/substrate interfaces can lead to an internal reflection effect, trapping light and leading to more efficient light absorption and emission. researchgate.net Such phenomena are crucial for optimizing the performance of solid-state dye lasers and sensors where dyes are hosted in polymer matrices. acs.orgacs.orgresearchgate.net

In the realm of biomaterials, polymers functionalized with quaternary ammonium (B1175870) groups, such as those derived from 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) and subsequently quaternized, are investigated for their adhesive properties towards biological entities. plos.org For example, cationic polymers containing N,N,N-trimethylethanaminium groups have been shown to efficiently bind to both Gram-positive (e.g., S. mutans) and Gram-negative (e.g., E. coli) bacteria. plos.org This adhesion is primarily driven by electrostatic interactions between the positively charged polymer and the negatively charged bacterial cell wall. Understanding and controlling these interfacial binding events is essential for developing materials that can either promote or prevent bacterial adhesion.

Furthermore, modifying the surfaces of materials used for pharmaceutical packaging and delivery systems is critical to prevent the non-specific adsorption of protein-based drugs like insulin. dtu.dk The interactions at the solid-liquid interface are governed by forces such as electrostatic, hydrogen bonding, and hydrophobic interactions. dtu.dk Polymers that can resist protein adsorption are highly sought after. While this research often focuses on preventing adhesion, the underlying principles of controlling interfacial energy and interactions are the same. The goal is to create surfaces where the adsorption of proteins is energetically unfavorable, thus preserving the stability and efficacy of the drug product. dtu.dk

Environmental Fate Research of Ethanaminium, N,n Diethyl N Methyl Based Compounds

Degradation Mechanisms in Environmental Compartments

The degradation of chemical compounds in the environment can occur through various biotic and abiotic processes. For Ethanaminium, N,N-diethyl-N-methyl- based compounds, understanding these pathways is essential for predicting their persistence and potential for accumulation.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis is a key factor in its environmental persistence.

Currently, there is a notable lack of specific research data on the hydrolysis pathways of Ethanaminium, N,N-diethyl-N-methyl- and its salts. Safety Data Sheets for various salts of this compound, such as the bromide, chloride, and tetrafluoroborate (B81430), consistently report that no data is available regarding their persistence and degradability caymanchem.commedchemexpress.comsigmaaldrich.comcanbipharm.com.

In general, quaternary ammonium (B1175870) compounds (QACs), the class to which Ethanaminium, N,N-diethyl-N-methyl- belongs, are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. This structure makes the core of the molecule, the quaternary ammonium cation itself, generally resistant to hydrolysis under typical environmental pH conditions. However, some related compounds have shown susceptibility to hydrolysis under specific conditions. For instance, a study on 2-chloro-N,N,N-trialkylethanaminium salts, which have a similar quaternary ammonium structure, noted their low stability due to hydrolysis, although specific rates and pathways were not detailed.

It is important to distinguish the stability of the cation from any functional groups attached to the alkyl chains. If the Ethanaminium, N,N-diethyl-N-methyl- cation is part of a larger molecule with hydrolyzable functional groups (e.g., esters, amides), those groups may undergo hydrolysis, leading to transformation products while leaving the core quaternary ammonium structure intact. For example, research on the enzymatic hydrolysis of N,N-diethyl-m-toluamide (DEET) by Pseudomonas putida demonstrates the cleavage of an amide bond to produce diethylamine (B46881), a related but distinct chemical structure nih.gov.

| Compound/Group | Hydrolysis Data | Source |

| Oxyphenonium (bromide) | Persistence and degradability: No further relevant information available. | caymanchem.com |

| N,N-Diethyl-N-methylethanaminium chloride | Persistence and degradability: No data available. | sigmaaldrich.com |

| N,N-Diethyl-N-methylethanaminium tetrafluoroborate | Persistence and degradability: No data available. | medchemexpress.com |

| N,N-Diethyl-N-methylethanaminium bromide | Persistence and degradability: no data available. | canbipharm.com |

Photo-oxidation, or photodegradation, involves the breakdown of chemical compounds by light, often in the presence of oxygen and other photoreactive species. This can be a significant degradation pathway for chemicals present in sunlit surface waters and the atmosphere.

Similar to hydrolysis, specific experimental data on the photo-oxidation of Ethanaminium, N,N-diethyl-N-methyl- is scarce. The available literature on the environmental fate of this compound and its salts does not provide specific details on its photodegradation rates or mechanisms caymanchem.commedchemexpress.comsigmaaldrich.comcanbipharm.com.

In a broader context, some studies on quaternary ammonium compounds suggest they can be susceptible to indirect photolysis. This process involves photosensitizers, such as dissolved organic matter in natural waters, which absorb light and produce reactive oxygen species (e.g., hydroxyl radicals) that can then react with and degrade the QACs.

Research on the photo-oxidation of other nitrogen-containing organic compounds can provide some general insights. For example, studies on the atmospheric photo-oxidation of amides like N-methylformamide and N,N-dimethylformamide show that they react with hydroxyl radicals, leading to a variety of degradation products scispace.com. While these compounds are not quaternary ammonium compounds, the studies highlight the role of hydroxyl radicals in the degradation of organic nitrogen compounds.

| Compound/Group | Photo-oxidation Data | Source |

| Oxyphenonium (bromide) | Behavior in environmental systems: No further relevant information available. | caymanchem.com |

| N,N-Diethyl-N-methylethanaminium salts | No specific data available on photo-oxidation. | medchemexpress.comsigmaaldrich.comcanbipharm.com |

Environmental Behavior and Persistence Studies

The environmental behavior of a chemical is determined by a combination of its physical-chemical properties and its interactions with different environmental compartments such as water, soil, and air.

QACs are known to be surface-active agents and, due to their positive charge, they tend to adsorb strongly to negatively charged surfaces like clay minerals, sediments, and sludge. This sorption behavior significantly influences their mobility and bioavailability in the environment. High sorption can lead to their accumulation in sediments and soils.

While specific biodegradation data for Ethanaminium, N,N-diethyl-N-methyl- is lacking, studies on other QACs have shown that biodegradation can occur, although the rates can be highly variable depending on the specific chemical structure and environmental conditions. The presence of long alkyl chains, for example, can influence the biodegradability of QACs. A study on ionic liquids containing a 2-hydroxyethyl-N-methylethanaminium cation showed limited biodegradation nih.gov.

It is also worth noting that a study on diethyl malonate (DEM), a different diethyl-containing compound, investigated its environmental persistence and found it to have a relatively short half-life in soil and on foliar surfaces, with degradation occurring within hours to days ntis.gov. However, the relevance of this to the persistence of the much more stable quaternary ammonium cation is likely limited.

| Compound/Group | Environmental Behavior and Persistence Findings | Source |

| Oxyphenonium (bromide) | Bioaccumulative potential: No further relevant information available. Mobility in soil: No further relevant information available. | caymanchem.com |

| N,N-Diethyl-N-methylethanaminium salts | No specific environmental persistence studies found. General QAC behavior suggests strong sorption to sediment and soil. | |

| Ionic liquids with 2-hydroxyethyl-N-methylethanaminium cation | Exhibited limited biodegradation. | nih.gov |

| Diethyl malonate (DEM) | Short half-life in soil (hours) and on foliar surfaces (hours to days). | ntis.gov |

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC or NMR to avoid over-alkylation.

- Use inert atmospheres to prevent oxidation of intermediates.

Which analytical techniques are most effective for characterizing Ethanaminium, N,N-diethyl-N-methyl-?

Basic Research Question

Characterization requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. For example, methyl and ethyl groups on the nitrogen atom show distinct splitting patterns in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+] for C₇H₁₈N⁺, calculated 116.14 g/mol) .

- Elemental Analysis : Validates purity (>98%) by matching experimental and theoretical C/H/N ratios.

Advanced Tip : Pair with HPLC to assess trace impurities, especially when synthesizing analogs for biological studies .

What safety protocols are essential when handling Ethanaminium, N,N-diethyl-N-methyl-?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste Disposal : Collect halogenated byproducts separately and dispose via certified hazardous waste services .

Note : No specific toxicity data is available, but assume acute toxicity based on structural analogs (e.g., quaternary ammonium salts) .

How do steric and electronic properties of Ethanaminium, N,N-diethyl-N-methyl- influence its reactivity in nucleophilic substitutions?

Advanced Research Question

The compound’s bulky N,N-diethyl-N-methyl groups create steric hindrance, reducing nucleophilic attack at the nitrogen center. Electronic effects from the ethyl/methyl substituents alter charge distribution, as shown in computational studies (e.g., DFT calculations). For example:

| Property | Value (Calculated) | Source |

|---|---|---|

| Partial Charge on N | +0.45 | NIST |

| Steric Volume (ų) | 112.7 | PubChem |

Q. Methodology :

- Perform kinetic studies under varying nucleophile concentrations.

- Compare with less hindered analogs (e.g., N,N-dimethylethanaminium) to isolate steric effects .

How can researchers resolve contradictions in thermodynamic data (e.g., ΔfH°) for quaternary ammonium salts like Ethanaminium, N,N-diethyl-N-methyl-?

Advanced Research Question

Discrepancies in enthalpy of formation (ΔfH°) often arise from experimental vs. computational methods. For example:

| Source | ΔfH° (kJ/mol) | Method |

|---|---|---|

| NIST | -218.3 ± 2.1 | Combustion Calorimetry |

| Computational (DFT) | -225.9 | B3LYP/6-31G* |

Q. Resolution Strategies :

- Cross-validate using gas-phase ion energetics (e.g., tandem mass spectrometry) .

- Reassess solvent effects in experimental measurements, as polar solvents stabilize ions differently.

What methodologies assess the stability of Ethanaminium, N,N-diethyl-N-methyl- under varying pH and temperature conditions?

Advanced Research Question

- pH Stability : Conduct accelerated degradation studies in buffers (pH 2–12) at 25–60°C. Monitor decomposition via HPLC and identify products (e.g., tertiary amines) .

- Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures. For example, many quaternary ammonium salts degrade above 150°C .

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers (e.g., DPPC membranes). Parameters include:

- Free Energy Calculations : Use umbrella sampling to estimate translocation energy barriers.

Recommendation : Validate simulations with experimental assays (e.g., fluorescent dye leakage from liposomes).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.